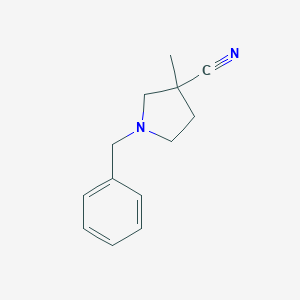

1-Benzyl-3-methylpyrrolidine-3-carbonitrile

Description

1-Benzyl-3-methylpyrrolidine-3-carbonitrile (CAS: 114373-05-6) is a pyrrolidine derivative with the molecular formula C₁₃H₁₆N₂ and a molecular weight of 200.285 g/mol . Its structure features a pyrrolidine ring substituted with a benzyl group at the 1-position, a methyl group at the 3-position, and a nitrile (-CN) group also at the 3-position. The compound is registered under ChemSpider ID 4262641 and is characterized by a monoisotopic mass of 200.131349 g/mol .

Properties

IUPAC Name |

1-benzyl-3-methylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-13(10-14)7-8-15(11-13)9-12-5-3-2-4-6-12/h2-6H,7-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOKIRNPOIKWNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(C1)CC2=CC=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408189 | |

| Record name | 1-benzyl-3-methylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114373-05-6 | |

| Record name | 1-benzyl-3-methylpyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper-Catalyzed Domino Coupling for Nitrile Formation

A pivotal step in synthesizing the target compound involves introducing the cyano group at the 3-position of the pyrrolidine ring. The Royal Society of Chemistry (RSC) outlines a copper-catalyzed domino coupling reaction using 2-bromoarylacetonitrile precursors. For example, 2-(2-bromophenyl)acetonitrile undergoes cyclization in the presence of a copper catalyst and ligands to form the pyrrolidine scaffold.

Reaction Conditions :

-

Catalyst : CuI (10 mol%)

-

Ligand : 1,10-Phenanthroline (20 mol%)

-

Base : K₂CO₃

-

Solvent : DMF at 110°C for 12 hours

This method emphasizes the role of ligand-assisted catalysis in stabilizing intermediates and improving regioselectivity. The nitrile group’s incorporation is facilitated by the electron-withdrawing nature of the cyano moiety, which directs coupling reactions to the desired position.

Benzylation of Pyrrolidine Derivatives

The introduction of the benzyl group at the nitrogen atom is commonly achieved through alkylation using benzyl bromide (BnBr) or benzyl chloride. A study from the University of Southern Mississippi details the benzylation of ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate using NaH as a base in tetrahydrofuran (THF).

Procedure :

-

Substrate Activation : Ethyl 3-methyl-2-oxopyrrolidine-3-carboxylate (1.8 mmol) is dissolved in anhydrous THF.

-

Deprotonation : NaH (2.9 mmol) is added at 0°C under nitrogen, forming a reactive alkoxide intermediate.

-

Alkylation : BnBr (1.8 mmol) is added dropwise, followed by stirring at room temperature for 10 minutes.

-

Workup : The mixture is quenched with water, extracted with dichloromethane, and purified via column chromatography.

This method highlights the importance of anhydrous conditions and controlled temperature to minimize side reactions such as over-alkylation or hydrolysis.

Composite Catalysts for Enhanced Reaction Efficiency

Chinese patents CN103435541A and CN103435541B describe the use of composite catalysts (e.g., K₂CO₃/quaternary ammonium salts) in analogous syntheses. While these patents focus on pyridinium carboxylates, their catalytic systems are transferable to pyrrolidine derivatives.

Catalyst Composition :

-

Primary Catalyst : K₂CO₃ or Na₂CO₃ (1–3:1 ratio to quaternary ammonium salt).

-

Co-catalyst : Tetrabutylammonium bromide or benzyltriethylammonium chloride.

-

Buffer : Sodium acetate or sodium bicarbonate to maintain pH 7–9.

Impact on Reaction :

-

Reaction Time Reduction : From 10 hours to 2 hours.

-

Yield Improvement : >90% due to suppressed benzyl chloride hydrolysis.

Optimization Strategies and Comparative Analysis

Solvent and Temperature Effects

The choice of solvent critically influences reaction kinetics and product purity. Polar aprotic solvents like DMF and THF enhance nucleophilicity in alkylation steps, while elevated temperatures (80–95°C) accelerate cyclization. However, excessive heat risks decomposition of sensitive intermediates, necessitating precise thermal control.

Stereochemical Considerations

The synthesis of enantiomerically pure 1-Benzyl-3-methylpyrrolidine-3-carbonitrile requires chiral catalysts or resolution techniques. The Aquila USM study employs (R)-configured starting materials, preserving stereochemistry through non-racemic pathways. Asymmetric hydrogenation or enzymatic resolution may further refine enantiomeric excess (ee).

Data Tables: Summary of Key Methods

Chemical Reactions Analysis

1-Benzyl-3-methylpyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The benzyl group can undergo substitution reactions with different reagents to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Benzyl-3-methylpyrrolidine-3-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methylpyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing the compound’s biological activity. The benzyl group may enhance the compound’s ability to interact with hydrophobic regions of biological molecules, thereby affecting its overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

1-Methyl-2-pyrrolidinone (Methylpyrrolidone; CAS 872-50-4)

- Structure : Features a pyrrolidine ring with a ketone group at the 2-position and a methyl group at the 1-position.

- Key Differences :

- Replaces the nitrile (-CN) in the target compound with a ketone (-C=O).

- Lacks the benzyl substituent, reducing aromatic interactions.

- Applications : Widely used as a polar aprotic solvent, contrasting with the nitrile’s reactivity in nucleophilic additions .

(S)-Pyrrolidine-2-carbonitrile Hydrochloride (BP 2680; CAS 65732-69-6)

- Structure : A chiral pyrrolidine derivative with a nitrile group at the 2-position and a hydrochloride salt.

- Key Differences :

Structural Complexity and Hybrid Derivatives

3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine (CAS 1228666-00-9)

- Structure : Combines a pyrrolidine ring (1-benzyl-3-methyl) with a pyridine moiety substituted with methoxy and methyl groups.

- Key Differences: Hybrid pyridine-pyrrolidine architecture increases molecular weight (282.38 g/mol vs. 200.285 g/mol).

Spiro-Indoline-Pyrrolidine Carbonitrile (CAS Unspecified)

- Structure : A spirocyclic compound integrating indoline and pyrrolidine rings, with a nitrile at the 3′-position.

- Key Differences: Spiro junction introduces conformational rigidity, unlike the non-fused pyrrolidine in the target compound. Additional indole and pyridine substituents broaden biological activity (e.g., kinase inhibition) but reduce synthetic accessibility .

Comparative Data Table

Biological Activity

1-Benzyl-3-methylpyrrolidine-3-carbonitrile (CAS No. 114373-05-6) is a pyrrolidine derivative with potential biological significance. Its molecular formula is C13H16N2, and it has garnered interest for its diverse applications in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 200.28 g/mol

- Structure : The compound consists of a pyrrolidine ring substituted with a benzyl group and a cyano group, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The nitrile group can participate in biochemical reactions, potentially inhibiting enzymes involved in metabolic pathways. For instance, similar compounds have been shown to inhibit ATP citrate lyase, an enzyme crucial in fatty acid synthesis, thereby influencing energy metabolism .

- Receptor Modulation : The hydrophobic nature of the benzyl group may enhance the compound's affinity for lipid membranes and protein receptors, facilitating its role as an agonist or antagonist in various signaling pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. For example, similar pyrrolidine derivatives have demonstrated significant cytotoxicity against HT-29 (colon), HepG2 (liver), and A549 (lung) cancer cells .

- Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases by modulating oxidative stress pathways .

- Anti-inflammatory Activity : Compounds in this class have been investigated for their anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have highlighted the potential of this compound and related compounds:

- Study on Enzyme Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited ATP citrate lyase, suggesting a mechanism for weight management through modulation of lipid metabolism .

- Cytotoxicity Evaluation : Another investigation evaluated the cytotoxicity of various pyrrolidine derivatives, revealing that modifications to the benzyl group significantly affected the anticancer activity against multiple cell lines .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Benzyl-3-methylpyrrolidine | Contains a benzyl group | Potential anticancer activity |

| 3-Methylpyrrolidine | Lacks the benzyl substitution | Reduced hydrophobic interactions |

| 1-Benzylpyrrolidine | Lacks the nitrile group | Different reactivity profile |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-3-methylpyrrolidine-3-carbonitrile, and how can reaction progress be monitored?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions involving benzyl-protected pyrrolidine intermediates. Reaction progress can be monitored using thin-layer chromatography (TLC) to track starting material consumption and product formation. Advanced techniques like HPLC or GC-MS are used to confirm purity and identity .

- Key considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Use quenching experiments to isolate intermediates for structural validation.

Q. How can the structural identity of this compound be confirmed?

- Methodology :

- X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in studies of structurally similar spiro-pyrrolidine derivatives .

- NMR spectroscopy (¹H/¹³C) is critical for assigning proton environments and verifying substituent positions. For example, the carbonitrile group (C≡N) exhibits distinct shifts in ¹³C NMR (~110–120 ppm) .

- Mass spectrometry (HRMS) confirms molecular weight (average mass: 200.285 g/mol) and isotopic distribution .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Stability studies should assess degradation under:

- Thermal stress (e.g., 40–60°C for 1–4 weeks).

- Humidity (e.g., 75% RH for 30 days).

- Light exposure (ICH Q1B guidelines).

- Analytical tools like HPLC-UV or NMR quantify degradation products. The compound is stable in inert, anhydrous environments but may hydrolyze in acidic/basic conditions due to the nitrile group .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be resolved, given its stereochemical complexity?

- Methodology :

- Chiral chromatography (e.g., Chiralpak® columns) with polar organic mobile phases (e.g., hexane/isopropanol) separates enantiomers.

- Resolution via diastereomeric salts : Use tartaric acid derivatives to form separable salts, as shown in studies of analogous pyrrolidine amines .

- Circular dichroism (CD) or optical rotation quantifies enantiomeric excess (ee).

Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to evaluate variables (e.g., catalyst loading, reaction time).

- Microwave-assisted synthesis reduces reaction times and improves yields for thermally sensitive intermediates .

- Protecting group selection : Benzyl groups are stable under basic conditions but require hydrogenolysis (Pd/C, H₂) for deprotection .

Q. How does computational modeling aid in predicting the biological interactions of this compound?

- Methodology :

- Molecular docking (e.g., AutoDock Vina) predicts binding affinity to biological targets (e.g., enzymes or receptors).

- DFT calculations (e.g., Gaussian 09) analyze electronic properties of the nitrile group, which may influence hydrogen bonding or π-π stacking .

- MD simulations assess conformational flexibility in aqueous vs. lipid environments.

Q. What analytical challenges arise in detecting trace impurities in this compound?

- Methodology :

- LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at ppm levels.

- Forced degradation studies identify potential genotoxic impurities (e.g., alkylating agents from nitrile side reactions) .

- ICP-MS screens for heavy metal residues from catalysts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.